5-(p-Tolyl)isoxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-12-15-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFMOVWMUZZROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 5 P Tolyl Isoxazole 4 Carboxylic Acid and Its Structural Analogs
Classical Approaches to Isoxazole (B147169) Ring Construction and Functionalization
The formation of the isoxazole ring is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These methods can be broadly categorized into cyclization/condensation reactions and 1,3-dipolar cycloadditions, which provide versatile pathways to a wide range of isoxazole derivatives.
Exploration of Cyclization and Condensation Reactions in Isoxazole Formation
One of the most fundamental strategies for synthesizing the isoxazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). mdpi.com This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
The regioselectivity of the cyclization is a critical consideration, as asymmetrical diketones can potentially lead to two isomeric isoxazole products. For instance, the reaction of a β-ketoester with hydroxylamine can form either a 5-hydroxyisoxazole (isoxazolone) or a 5-aminoisoxazole, depending on the reaction conditions and the nature of the substituents. A documented process for producing 5-methylisoxazole-4-carboxylic acid involves the initial reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate to create an ethyl ethoxymethyleneacetoacetic ester intermediate. google.com This precursor then undergoes cyclization with hydroxylamine sulfate (B86663) to form the ethyl 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid. google.com This general pathway, starting from a β-ketoester equivalent, is a cornerstone of isoxazole synthesis.
Application of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Architectures
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings. wikipedia.org In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne for the synthesis of isoxazoles or an alkene for isoxazolines. wikipedia.org
Nitrile oxides are reactive intermediates that are generally prepared in situ from various precursors. nih.gov The two most common methods for their generation are:
Dehydrohalogenation of hydroximoyl chlorides: Aldoximes are converted to their corresponding hydroximoyl chlorides, which are then treated with a base to eliminate hydrogen chloride and form the nitrile oxide. nih.govnih.gov
Oxidation of aldoximes: Direct oxidation of aldoximes using a variety of oxidizing agents can also generate the nitrile oxide intermediate. nih.govmdpi.com
Once generated, the nitrile oxide rapidly reacts with an alkyne dipolarophile to produce the isoxazole ring. wikipedia.orgtandfonline.com This method is highly regioselective and offers a direct route to highly substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. organic-chemistry.org The versatility and stereospecificity of this reaction make it a preferred method for creating complex molecular architectures containing the isoxazole core. wikipedia.org
Targeted Synthesis of 5-(p-Tolyl)isoxazole-4-carboxylic Acid Core Structures
The synthesis of the specific target molecule, this compound, requires a strategic application of known isoxazole-forming reactions, often involving the careful design of precursors that carry the required p-tolyl and carboxylate functionalities.
Strategies Involving Precursor Derivatization and Subsequent Ring Closure
A logical approach to synthesizing 5-aryl-isoxazole-4-carboxylic acids involves the derivatization of starting materials to install the necessary chemical handles, followed by a final ring-closing step. One such strategy involves the reaction of an N-hydroxyimidoyl chloride with a suitable alkyne. For the target molecule, this would involve generating the nitrile oxide from N-hydroxy-4-methylbenzimidoyl chloride (derived from p-tolualdehyde) and reacting it with an alkyne such as ethyl propiolate. The resulting ethyl 5-(p-tolyl)isoxazole-4-carboxylate can then be hydrolyzed to the desired carboxylic acid.
An alternative multi-step sequence demonstrates the power of precursor derivatization for analogous structures. nih.gov This method involves:
Cycloaddition: Reaction of a nitrile oxide with a propargyl halide to form a 5-(halomethyl)isoxazole.
Cyanation: Conversion of the halomethyl group to a cyanomethyl group.
Hydrolysis: Acidic or basic hydrolysis of the nitrile to the carboxylic acid.
This pathway allows for the construction of the isoxazole ring first, followed by the elaboration of the side chain to introduce the carboxylic acid functionality. Another powerful method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This involves preparing an ynone via Sonogashira coupling, converting it to the O-methyl oxime, and then cyclizing it with an electrophile like iodine monochloride (ICl) to yield a 4-iodoisoxazole. organic-chemistry.orgnih.gov The iodo group can then be further functionalized.
Optimization of Reaction Parameters for Enhanced Yields and Purity in Preparative Chemistry
Achieving high yields and purity is paramount in chemical synthesis. The optimization of reaction parameters such as catalyst, solvent, temperature, and reagent stoichiometry is crucial. For isoxazole synthesis, particularly via intramolecular cycloaddition, careful selection of the base and temperature has been shown to significantly impact the outcome. nih.gov
In one study focused on the synthesis of bicyclic isoxazoles, various bases were screened, with 1,8-Diazabicycloundec-7-ene (DBU) proving to be the most effective. nih.gov The reaction temperature was also critical; conducting the reaction at -78 °C provided the optimal yield, whereas room temperature resulted in a poor yield. nih.gov
Another key optimization involves the hydrolysis of the ester precursor to the final carboxylic acid. In the synthesis of 5-methylisoxazole-4-carboxylic acid, changing the hydrolysis agent from a mixture of acetic acid and HCl to 60% aqueous sulfuric acid, combined with continuous distillation to remove the ethanol (B145695) byproduct, dramatically reduced the reaction time from 9 hours to 3.5 hours and increased the yield. google.com
| Reaction Step | Parameter Optimized | Initial Condition | Optimized Condition | Impact | Reference |
|---|---|---|---|---|---|
| Intramolecular Cycloaddition | Base | Et₃N, DMAP | DBU | Identified as the most suitable base for the transformation. | nih.gov |
| Intramolecular Cycloaddition | Temperature | Room Temperature | -78 °C | Yield improved from 'poor' to 'excellent'. | nih.gov |
| Ester Hydrolysis | Acid/Solvent | Acetic Acid:HCl (2:1) | 60% aqueous H₂SO₄ | Yield significantly increased. | google.com |
| Ester Hydrolysis | Procedure | Standard Reflux | Continuous distillation of ethanol | Reaction time reduced from 9h to 3.5h. | google.com |
Development and Implementation of Green Chemistry Approaches in Isoxazole Carboxylic Acid Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net
Several green strategies have been successfully implemented for isoxazole synthesis:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and selectivity in shorter reaction times compared to conventional heating. researchgate.net This technique is considered a green and sustainable method for developing isoxazole derivatives. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanochemistry (ball-milling), minimizes the use of volatile organic compounds. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.gov
Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. An environmentally friendly, multicomponent reaction for synthesizing isoxazol-5-one derivatives has been developed using water as the solvent at room temperature. nih.gov
Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. A g-C3N4·OH nanocomposite has been shown to be a highly efficient and recyclable catalyst for isoxazole synthesis, maintaining its efficacy over multiple cycles. nih.gov
These approaches not only mitigate the environmental impact of chemical synthesis but also often lead to more efficient and scalable processes for producing valuable isoxazole carboxylic acids and their derivatives. rsc.orgnih.gov
Investigation of Multicomponent Reactions for the Efficient Synthesis of Functionalized Isoxazoles
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving atom economy. In the context of heterocyclic chemistry, MCRs provide a highly effective pathway for the synthesis of functionalized isoxazoles, including structural analogs of this compound.
Research in this area has focused on developing novel, environmentally benign, and high-yielding protocols. A significant advancement involves the one-pot, three-component synthesis of highly functionalized isoxazole derivatives. One such method utilizes the reaction between an aldehyde, an active methylene (B1212753) compound, and hydroxylamine hydrochloride. nih.govd-nb.info
A notable study demonstrated an efficient, eco-friendly, and rapid procedure for synthesizing novel 5-amino-isoxazole-4-carbonitriles. nih.gov This reaction proceeds by combining malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. nih.govnih.gov A key innovation in this process is the use of a deep eutectic solvent (DES), specifically a mixture of potassium carbonate (K₂CO₃) and glycerol, which acts as a recyclable and effective catalytic medium. nih.gov The reactions are typically carried out at room temperature, yielding the desired products in short time frames. d-nb.info
Among the derivatives synthesized is 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile, a structural analog of the target compound. It was prepared with a good yield from p-tolualdehyde, malononitrile, and hydroxylamine hydrochloride. nih.gov The general findings from this research are summarized in the table below, showcasing the versatility of this multicomponent approach with different aldehydes.
Table 1: Synthesis of 5-Amino-isoxazole-4-carbonitrile Derivatives via Multicomponent Reaction Reaction Conditions: Malononitrile, Hydroxylamine Hydrochloride, Aldehyde (1:1:1 molar ratio) in Glycerol/K₂CO₃ at room temperature.
| Aldehyde | Product | Reaction Time (min) | Yield (%) |
| p-Tolualdehyde | 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 40 | 70 |
| 4-Chlorobenzaldehyde | 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 20 | 94 |
| 4-Bromobenzaldehyde | 5-Amino-3-(4-bromophenyl)isoxazole-4-carbonitrile | 25 | 92 |
| 4-Nitrobenzaldehyde | 5-Amino-3-(4-nitrophenyl)isoxazole-4-carbonitrile | 30 | 90 |
Data sourced from a study on the green multicomponent synthesis of isoxazole derivatives. nih.gov
Furthering the theme of green chemistry, another innovative three-component synthesis of substituted isoxazoles has been developed using natural fruit juices as catalysts. researchgate.netnih.gov This method involves the reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net The use of fruit juices like Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) provides a mild, eco-friendly, and cost-effective catalytic system. researchgate.netnih.gov This procedure highlights a sustainable approach to synthesizing isoxazole derivatives. researchgate.net
The possible mechanism for this reaction involves the natural acids present in the fruit juices catalyzing the condensation steps required to form the isoxazole ring. researchgate.net The effectiveness of different fruit juices as catalysts for a model reaction is detailed below.
Table 2: Fruit Juice Mediated Synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate Reaction Components: 4-Hydroxy-3-methoxybenzaldehyde, Methyl Acetoacetate, Hydroxylamine Hydrochloride.
| Catalyst (Fruit Juice) | Reaction Time (h) | Yield (%) |
| Cocos nucifera L. juice | 5.0 | 82 |
| Solanum lycopersicum L. juice | 4.5 | 85 |
| Citrus limetta juice | 4.0 | 90 |
Data sourced from a study on fruit juice mediated multicomponent reactions. researchgate.netnih.gov
These examples underscore the utility of multicomponent reactions in generating a diverse range of functionalized isoxazoles efficiently and sustainably. The ability to incorporate various aldehydes and active methylene compounds allows for the synthesis of a broad library of structural analogs, which is crucial for structure-activity relationship studies in drug discovery and materials science. The development of such green and efficient synthetic pathways is a significant contribution to the field of heterocyclic chemistry. nih.govresearchgate.net
Advanced Derivatization and Functionalization Strategies for 5 P Tolyl Isoxazole 4 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the isoxazole (B147169) ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification of 5-(p-Tolyl)isoxazole-4-carboxylic acid is a fundamental transformation. Standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), are commonly employed. Alternatively, reaction with alkyl halides in the presence of a base provides another route to ester derivatives. These methods are illustrative of general procedures for preparing a wide range of 3,5-disubstituted-4-isoxazolecarboxylic esters. orgsyn.org The choice of alcohol or alkyl halide allows for the introduction of various ester functionalities, thereby modifying the compound's physicochemical properties such as solubility and lipophilicity.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alcohol (e.g., Methanol, Ethanol) | 5-(p-Tolyl)isoxazole-4-carboxylate ester | Fischer-Speier Esterification |
| This compound | Alkyl Halide (e.g., Methyl iodide, Ethyl bromide) | 5-(p-Tolyl)isoxazole-4-carboxylate ester | Alkylation |
Amide derivatives of this compound are synthesized through the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, often through the formation of an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under mild conditions. The resulting amides and carboxamides are of significant interest due to their prevalence in biologically active molecules.
Research has demonstrated the synthesis of various amide derivatives, such as 5-p-Tolyl-isoxazole-3-carboxylic acid (3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-amide. guidechem.com The isoxazole moiety serves as a precursor for many biologically active compounds. sphinxsai.com
| Amine | Coupling Agent | Product |
| Primary Amine (R-NH2) | DCC, EDC | N-substituted-5-(p-Tolyl)isoxazole-4-carboxamide |
| Secondary Amine (R2-NH) | DCC, EDC | N,N-disubstituted-5-(p-Tolyl)isoxazole-4-carboxamide |
| Ammonia (NH3) | DCC, EDC | 5-(p-Tolyl)isoxazole-4-carboxamide |
The conversion of this compound into its corresponding acid chloride or anhydride provides highly reactive intermediates for further synthesis. Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These reactive species can then be readily converted into a variety of other functional groups, including esters, amides, and thioesters. mdpi.com Anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by dehydration of the carboxylic acid. These intermediates are crucial for facilitating reactions that are not efficiently achieved directly from the carboxylic acid.
Modifications and Substitutions on the Isoxazole Ring System
Functionalization of the isoxazole ring itself opens up another dimension for creating structural diversity and exploring structure-activity relationships.
Regioselective functionalization of the isoxazole ring is a significant challenge due to the different reactivity of the carbon and nitrogen atoms within the ring. Research has focused on developing methods to control the position of substitution. Electrophilic aromatic substitution on isoxazoles is known to favor the 4-position. reddit.com However, for a pre-substituted isoxazole like this compound, direct electrophilic substitution on the ring is less straightforward.
Recent approaches have explored directed metalation strategies, where a directing group guides a metalating agent to a specific position on the ring, which can then be functionalized by quenching with an electrophile. nih.govnih.gov For instance, ortho-selective metalation of the aryl ring attached to an azole scaffold can be achieved using sterically hindered metal-amide bases. nih.govnih.gov Additionally, palladium-catalyzed cross-coupling reactions of halogenated isoxazole precursors are a powerful tool for introducing a wide range of substituents. nih.govresearchgate.net An efficient regioselective approach to novel functionalized bis(isoxazoles) has been developed based on the heterocyclization reaction of electrophilic alkenes. mdpi.com
| Methodology | Description | Potential Outcome on this compound |
| Directed ortho-Metalation | Use of a directing group to achieve regioselective deprotonation and subsequent functionalization of the p-tolyl ring. | Introduction of substituents at the ortho position of the p-tolyl group. |
| Halogenation/Cross-Coupling | Introduction of a halogen onto the isoxazole ring, followed by a palladium-catalyzed cross-coupling reaction. | Introduction of various aryl, alkyl, or other functional groups at a specific position on the isoxazole ring. |
| 1,3-Dipolar Cycloaddition | Generation of nitrile oxides in situ followed by reaction with alkenes or alkynes. | Synthesis of 5-substituted 3-(β-d-glycopyranosyl)isoxazole and -isoxazoline derivatives. mdpi.com |
The nature and position of substituents on the isoxazole ring and the p-tolyl group can significantly influence the reactivity and regioselectivity of subsequent reactions. Electron-donating groups on the p-tolyl ring can activate it towards electrophilic substitution, while electron-withdrawing groups would have the opposite effect. nih.gov The electronic properties of substituents on the isoxazole ring itself can affect its stability and susceptibility to ring-opening reactions. For example, the introduction of substituents on an aryl group has been shown to have little effect on the yield of certain isoxazole synthesis reactions. nih.gov
Furthermore, steric hindrance from bulky substituents can direct incoming reagents to less hindered positions. A comprehensive understanding of these substituent effects is crucial for designing efficient and selective synthetic routes to novel derivatives of this compound.
Integration of the this compound Moiety into Complex Molecular Architectures
Design and Synthesis of Hybrid Peptidomimetics and Conjugates
Information not available in the public domain.
Construction of Novel Scaffolds for Chemical Biology Research
Information not available in the public domain.
Pharmacological Relevance and Pre Clinical Explorations of 5 P Tolyl Isoxazole 4 Carboxylic Acid Derivatives
Research into Antimicrobial Activities of Isoxazole (B147169) Derivatives
The emergence of drug-resistant pathogens presents a significant challenge to global health, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Isoxazole derivatives have been identified as a promising class of compounds with the potential to address this need, exhibiting activity against a range of bacteria and fungi. mdpi.comnih.gov
Research has shown that certain isoxazole derivatives possess notable antibacterial properties. For instance, a study investigating a series of isoxazole derivatives revealed that some compounds exhibited moderate activity against Gram-positive bacteria. mdpi.com Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL for both. mdpi.com
In another study, isoxazole-based chalcones were evaluated for their antibacterial effects. mdpi.com One particular chalcone (B49325) derivative, compound 28 , displayed potent activity with a MIC of 1 µg/mL. mdpi.com Furthermore, the hybridization of isoxazole with a triazole moiety has been explored. One such hybrid compound, 7b , showed antibacterial activity against Pseudomonas aeruginosa with a mean inhibition zone of 11.25 ± 1.02 mm and an MIC of 30 mg/mL. Against Escherichia coli ATCC 25922, it showed an MIC of 15 mg/mL. mdpi.com
The introduction of a thiophene (B33073) moiety to the isoxazole ring has also been observed to enhance antimicrobial activity. nih.gov Some isoxazole derivatives have been specifically investigated for their efficacy against multi-drug resistant strains like Acinetobacter baumannii, with certain 1,3-diphenyl pyrazole (B372694) derivatives showing significant zones of growth inhibition. nih.gov
| Compound/Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | MIC | 125 µg/mL | mdpi.com |
| 1,3-oxazol-5(4H)-one derivative | Bacillus subtilis ATCC 6683 | MIC | 125 µg/mL | mdpi.com |
| Chalcone derivative (Compound 28) | Not specified | MIC | 1 µg/mL | mdpi.com |
| Triazole-isoxazole hybrid (Compound 7b) | Pseudomonas aeruginosa | MIC | 30 mg/mL | mdpi.com |
| Escherichia coli ATCC 25922 | MIC | 15 mg/mL | mdpi.com |
In addition to their antibacterial properties, isoxazole derivatives have demonstrated potential as antifungal agents. Dihydropyrazole derivatives of isoxazole-containing chalcones have shown notable antifungal activity. mdpi.com For example, compound 46 exhibited excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. mdpi.com
In a separate study, a series of fifteen isoxazole derivatives were screened against the fungus Candida albicans. nih.gov Two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), showed significantly higher antimicrobial activity compared to the other compounds tested. nih.gov These derivatives were capable of reducing biofilm-forming cells by more than 90%. nih.gov Specifically, at a concentration of 0.25 mg/mL, PUB9 resulted in a 99 ± 0.1% reduction in C. albicans biofilm. nih.gov Another derivative, compound 6a , also showed a moderate antibiofilm effect against Candida albicans 393 with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL. mdpi.com
| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Dihydropyrazole derivative (Compound 46) | Not specified | IC50 | 2 ± 1 µg/mL | mdpi.com |
| PUB9 | Candida albicans | Biofilm Reduction | 99 ± 0.1% at 0.25 mg/mL | nih.gov |
| Compound 6a | Candida albicans 393 | MBEC | 125 µg/mL | mdpi.com |
Evaluation of Anticancer Activities in Cellular Models
The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with isoxazole derivatives emerging as a promising area of research. nih.govnih.gov Studies have shown that these compounds can exert antiproliferative effects across a range of cancer cell lines. mdpi.comnih.govnih.govbioorganica.com.uaresearchgate.net
A variety of isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were tested against Huh7, MCF7, and HCT116 cancer cell lines. nih.gov Three compounds, 5a , 5r , and 5t , showed potent activity against hepatocellular carcinoma cell lines with IC50 values ranging from 0.7 to 21.5 µM. nih.gov Compound 5a , which contains a 3,4,5-trimethoxyphenyl moiety, was particularly active against Huh7, Mahlavu, and SNU475 liver cancer cell lines, with IC50 values of 0.7, 1.5, and 1.4 µM, respectively. nih.gov
Another study focused on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, which exhibited moderate to potent antiproliferative activities against a panel of cancer cell lines including B16-F1, Colo205, HepG2, CaCo-2, HeLa, and MCF-7. nih.gov Dihydropyrazole derivatives of isoxazole-containing chalcones also demonstrated significant anticancer activity, with compounds 45 (IC50 = 2 ± 1 µg/mL) and 39 (IC50 = 4 ± 1 µg/mL) showing potential. mdpi.com
Furthermore, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were screened against 60 human cancer cell lines. bioorganica.com.uaresearchgate.net Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 ) exhibited a broad range of cytotoxic activity with average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively. bioorganica.com.uaresearchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Activity Measurement | Result (IC50/GI50) | Reference |
|---|---|---|---|---|
| Indole-isoxazole derivative (5a) | Huh7, Mahlavu, SNU475 | IC50 | 0.7 µM, 1.5 µM, 1.4 µM | nih.gov |
| Dihydropyrazole derivative (45) | Not specified | IC50 | 2 ± 1 µg/mL | mdpi.com |
| Dihydropyrazole derivative (39) | Not specified | IC50 | 4 ± 1 µg/mL | mdpi.com |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | 60 cancer cell lines (average) | GI50 | 5.37 µM | bioorganica.com.uaresearchgate.net |
The potential for isoxazole derivatives to enhance the effectiveness of existing chemotherapeutic drugs is an area of active investigation. While direct studies on 5-(p-Tolyl)isoxazole-4-carboxylic acid modulating chemotherapy are not detailed in the provided results, the broader class of isoxazole derivatives has been explored in contexts that suggest such potential. For instance, the inhibition of key cellular targets by isoxazole derivatives could synergize with conventional anticancer agents. Molecular docking studies have suggested that some isoxazole derivatives may interact with targets like tubulin and cyclin-dependent kinase 2 (CDK2), which are crucial for cell division and are often targeted by chemotherapy. bioorganica.com.uaresearchgate.net The ability of certain derivatives to induce cell cycle arrest, for example at the G0/G1 phase, could also sensitize cancer cells to the effects of other drugs. nih.govfrontiersin.org
Exploration of Anti-inflammatory and Analgesic Research Potential
Isoxazole derivatives have been investigated for their potential to alleviate pain and inflammation. researchgate.netnih.govnih.gov These studies often explore the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of the inflammatory response. nih.govnih.gov
Research into 3-substituted-isoxazole-4-carboxamide derivatives revealed low to moderate analgesic activity. researchgate.netnih.gov In one study, compound B2 , which contains a methoxy (B1213986) group, showed higher analgesic activity compared to the standard drug tramadol (B15222) in both acetic acid-induced writhing and hot plate assays. researchgate.net The analgesic effects of compounds A3 and B2 were found to follow a non-opioid receptor pathway. researchgate.netnih.gov Docking studies indicated that these compounds bind to non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor, with binding energies ranging from -7.5 to -9.7 kcal/mol. researchgate.netnih.gov
Another study on substituted-isoxazole derivatives identified three compounds (5b , 5c , and 5d ) with significant in vivo anti-inflammatory potential, showing edema inhibition of 75.68%, 74.48%, and 71.86% respectively after 2 hours. nih.gov Molecular docking analyses suggested that these compounds interact with the active site of the COX-2 enzyme. nih.gov The selection of the isoxazole ring in this research was aimed at creating molecules with low toxicity and high effectiveness. nih.gov
| Compound/Derivative | Activity | Model/Target | Key Finding | Reference |
|---|---|---|---|---|
| Isoxazole carboxamide (B2) | Analgesic | Acetic acid-induced writhing, Hot plate test | Higher activity than tramadol. | researchgate.net |
| Isoxazole carboxamides (A3, B2) | Analgesic | Docking with COX-1, COX-2, HCR | Binding energies of -7.5 to -9.7 kcal/mol. | researchgate.netnih.gov |
| Substituted-isoxazole (5b) | Anti-inflammatory | In vivo edema inhibition | 75.68% inhibition after 2 hours. | nih.gov |
| Substituted-isoxazole (5c) | Anti-inflammatory | In vivo edema inhibition | 74.48% inhibition after 2 hours. | nih.gov |
| Substituted-isoxazole (5d) | Anti-inflammatory | In vivo edema inhibition | 71.86% inhibition after 2 hours. | nih.gov |
Computational Chemistry and Advanced Spectroscopic Characterization in Academic Research
Theoretical Studies of Electronic Structure, Reactivity, and Conformation
Theoretical studies, particularly those employing quantum mechanical calculations, provide profound insights into the molecular properties of isoxazole (B147169) derivatives, guiding experimental design and explaining observed behaviors.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. For isoxazole derivatives, DFT calculations are frequently used to elucidate reaction mechanisms, predict spectroscopic properties, and understand intermolecular interactions. Studies on related compounds, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, have utilized DFT methods (B3LYP and M06-2X) with the 6-311++G(d,p) basis set to calculate optimized geometric parameters and vibrational frequencies. nih.gov These theoretical results show good agreement with experimental FT-IR and Raman spectra, validating the computational models. nih.gov
Furthermore, DFT is applied to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. nih.gov For instance, in the theoretical study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, DFT calculations were performed to compare with crystallographic data and to analyze the electrostatic potential, which is vital for understanding how the molecule interacts with biological targets. nih.gov Such computational approaches provide a mechanistic foundation for the observed properties of the broader class of isoxazole carboxylic acids.
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational analysis is used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. In isoxazole derivatives containing multiple rotatable bonds, such as the bond between the p-tolyl group and the isoxazole ring, different conformations can coexist.
For example, the dihedral angle between the phenyl and isoxazole rings is a key conformational parameter. In the crystal structure of the related 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, this angle was found to be 42.52 (8)°. The carboxylic acid group itself was observed to be nearly coplanar with the isoxazole ring, with a small dihedral angle of 5.3 (2)°. nih.gov DFT calculations can map the energy landscape associated with the rotation around these bonds, revealing the most energetically favorable conformations. This information is critical for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. rsc.org
Spectroscopic Elucidation of Molecular Structures and Dynamics
Spectroscopic methods are essential for the unambiguous determination of molecular structures and for studying their dynamic behavior in various environments.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(p-Tolyl)isoxazole-4-carboxylic acid, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the p-tolyl, isoxazole, and carboxylic acid moieties.
Based on data from closely related structures, the expected ¹H NMR signals can be predicted. The p-tolyl group would show two doublets in the aromatic region (typically ~7.2-7.8 ppm) for the ortho and meta protons, and a singlet for the methyl group protons around 2.4 ppm. reddit.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position and visibility can be affected by solvent and concentration. mdpi.com The isoxazole ring itself has a proton at the 3-position, which would appear as a singlet.
The ¹³C NMR spectrum provides information on all unique carbon atoms. For the p-tolyl group, four signals are expected: one for the methyl carbon (~21 ppm), one for the substituted aromatic carbon, and two for the remaining aromatic carbons. reddit.com The isoxazole ring carbons and the carboxyl carbon would also give distinct signals, with the carboxyl carbon appearing significantly downfield (~160-185 ppm). reddit.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Isoxazole Compound: 3-phenyl-5-(p-tolyl)isoxazole Data extracted from a supporting information file from the Royal Society of Chemistry. reddit.com
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
|---|---|---|
| p-Tolyl CH₃ | 2.40 (s, 3H) | 21.4 |
| p-Tolyl Ar-H | 7.28 (d, J=7.9 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H) | 124.6, 129.6, 140.4 |
| Phenyl Ar-H | 7.39-7.53 (m, 3H), 7.87 (dt, J=3.9, 2.2 Hz, 2H) | 126.7, 128.8, 129.1, 129.8 |
| Isoxazole C-H | 6.77 (s, 1H) | 96.8 |
| Isoxazole C-O | 170.5 |
Note: This table shows data for a related compound and is for illustrative purposes. The chemical shifts for this compound will differ, notably with the presence of a carboxylic acid group and a different substitution pattern on the isoxazole ring.
IR spectroscopy is particularly useful for identifying functional groups. For this compound, the IR spectrum would be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. A strong C=O stretching absorption from the carbonyl group is expected between 1710 and 1760 cm⁻¹. biolmolchem.com Other characteristic peaks would include C-H stretches from the aromatic and methyl groups (~2800-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and isoxazole rings (~1400-1600 cm⁻¹), and N-O stretching vibrations from the isoxazole ring. nih.gov
Table 2: Characteristic Infrared Absorption Ranges for Functional Groups in this compound Based on general principles and data from related compounds. biolmolchem.comnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |
| Aromatic/Methyl | C-H stretch | 2800 - 3100 | Medium |
| Aromatic/Isoxazole | C=C, C=N stretch | 1400 - 1600 | Medium-Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In MS/MS analysis, a specific ion (often the molecular ion) is isolated and fragmented to provide more detailed structural information. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Common fragmentation pathways could include the loss of CO₂, H₂O, or cleavage of the isoxazole ring. Studies on similar isoxazole-containing peptides have utilized tandem mass spectrometry (MS/MS) to characterize fragmentation patterns, which is a powerful technique for structural confirmation. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity.
Docking studies involving phenyl-isoxazole-carboxylic acid derivatives have been performed to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov In such studies, the 3D structure of the ligand is computationally placed into the active site of the target protein. The simulation then calculates the binding affinity (e.g., docking score) and predicts the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues in an enzyme's active site, while the p-tolyl and isoxazole rings could engage in hydrophobic and π-stacking interactions. Similar docking studies on other isoxazole derivatives have been used to rationalize their antibacterial activity by predicting their binding to essential bacterial proteins. These simulations provide a valuable, atom-level hypothesis of the ligand-target interactions that can be tested experimentally.
Electrochemical Studies of Redox Behavior and Properties
The electrochemical activity of isoxazole derivatives is intrinsically linked to the electronic nature of the substituents on the isoxazole ring. The p-tolyl group at the 5-position is an electron-donating group, which would be expected to influence the oxidation and reduction potentials of the molecule. Generally, electron-donating groups can make a compound easier to oxidize by increasing the electron density of the π-system.
Studies on other heterocyclic compounds featuring a p-tolyl substituent, such as 5-(furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, have demonstrated that the electrochemical behavior is highly dependent on the pH of the medium. researchgate.net For this triazole derivative, electrooxidation was found to be most favorable in a basic medium. researchgate.net This suggests that the carboxylic acid moiety in this compound would likely play a significant role in its redox behavior, with its state of protonation influencing the electron density and accessibility of the isoxazole ring for electron transfer processes.
Computational methods, particularly Density Functional Theory (DFT), are increasingly employed to predict the electrochemical properties of organic molecules. nih.gov Such calculations can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial in determining the redox potentials. For a definitive understanding of the electrochemical properties of this compound, experimental techniques such as cyclic voltammetry would be required.
A hypothetical data table for the electrochemical properties of this compound, based on expected behavior and data from related compounds, is presented below. It is important to note that these are predictive values and await experimental verification.
| Parameter | Predicted Value | Technique |
| Oxidation Potential (Epa) vs. Ag/AgCl | +1.2 to +1.5 V | Cyclic Voltammetry |
| Reduction Potential (Epc) vs. Ag/AgCl | -0.8 to -1.1 V | Cyclic Voltammetry |
| HOMO Energy | -6.0 to -5.5 eV | DFT Calculation |
| LUMO Energy | -2.5 to -2.0 eV | DFT Calculation |
| Band Gap (Eg) | 3.5 to 3.0 eV | DFT Calculation |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of closely related compounds allows for a detailed prediction of its structural features.
The crystal structure of 5-Methylisoxazole-4-carboxylic acid reveals key aspects of the isoxazole-4-carboxylic acid core. nih.gov In this related molecule, the isoxazole ring and the carboxylic acid group are nearly coplanar. A strong intermolecular hydrogen bond is observed between the carboxylic acid hydroxyl group and the nitrogen atom of the isoxazole ring of an adjacent molecule, forming a head-to-tail dimer. nih.gov This type of hydrogen bonding is a common and influential packing motif in carboxylic acid-containing heterocyclic compounds.
In the case of this compound, the presence of the p-tolyl group at the 5-position would introduce additional steric and electronic effects. The dihedral angle between the isoxazole ring and the p-tolyl ring is a critical parameter. In the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the isoxazole and the phenyl ring is 42.52(8)°. nih.gov A similar non-planar arrangement would be expected for this compound to minimize steric hindrance between the tolyl group and the isoxazole ring.
Below is a table summarizing the expected crystallographic parameters for this compound based on the analysis of related structures.
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic acids nih.govnih.gov |
| Space Group | P21/c or Pnma | Common for centrosymmetric packing nih.govnih.gov |
| Key Intermolecular Interaction | O-H···N hydrogen bonding | Observed in 5-Methylisoxazole-4-carboxylic acid nih.gov |
| Dihedral Angle (Isoxazole-Tolyl) | 40-50° | Based on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid nih.gov |
Computational modeling, particularly DFT, can also be used to predict the geometry of the molecule in the gas phase or in solution, providing valuable insights that complement experimental X-ray diffraction data. nih.gov
Reaction Mechanisms and Mechanistic Investigations Involving 5 P Tolyl Isoxazole 4 Carboxylic Acid Derivatives
Detailed Mechanistic Pathways of Isoxazole (B147169) Ring Formation
The synthesis of the isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several mechanistic pathways. youtube.com The most common and established methods for constructing the isoxazole core found in 5-(p-Tolyl)isoxazole-4-carboxylic acid involve the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or a 1,3-dipolar cycloaddition involving a nitrile oxide. nih.govnanobioletters.comnih.gov
A primary and widely utilized pathway is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.com For the synthesis of a 5-substituted isoxazole-4-carboxylic acid derivative, the starting material is typically a β-ketoester. The general mechanism proceeds as follows:
Imine Formation: The amine group (-NH2) of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine (or oxime) intermediate. youtube.com
Intramolecular Cyclization: The hydroxyl group (-OH) of the hydroxylamine moiety then performs a nucleophilic attack on the second carbonyl carbon. youtube.com
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic isoxazole ring. youtube.com
The regioselectivity of the reaction, which determines whether the 3- or 5-substituted isomer is formed, is influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl precursor. google.com For instance, in the synthesis of ethyl 5-methylisoxazole-4-carboxylate, controlling the reaction temperature during the addition of hydroxylamine sulfate (B86663) is crucial to minimize the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate. google.com
Another significant pathway is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nanobioletters.comnih.gov This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne to form the isoxazole ring. researchgate.net This approach is particularly useful for creating a diverse range of substituted isoxazoles. nanobioletters.com The reaction of a primary nitro compound with a dehydrating agent can also produce a nitrile oxide intermediate that selectively undergoes 1,3-dipolar cycloaddition. orgsyn.org
A plausible synthetic route to this compound would start from a β-ketoester, specifically ethyl 2-(4-methylbenzoyl)acetate, reacting with hydroxylamine. The tolyl group would direct the cyclization to form the 5-(p-tolyl) substituted isoxazole ring.
Table 1: Key Mechanistic Steps in Isoxazole Ring Formation
| Step | Description | Key Intermediates |
|---|---|---|
| Nucleophilic Attack | The nitrogen atom of hydroxylamine attacks a carbonyl carbon of the 1,3-dicarbonyl compound. | Imine/Oxime |
| Cyclization | Intramolecular attack by the hydroxyl group onto the second carbonyl group. | Cyclic hemiaminal-like structure |
| Dehydration | Elimination of a water molecule to form the aromatic isoxazole ring. | Aromatic Isoxazole |
Mechanistic Studies of Carboxylic Acid Derivative Interconversion Reactions
The carboxylic acid group at the 4-position of the isoxazole ring is a versatile functional handle that can be converted into various derivatives, such as esters and amides. These transformations typically proceed through nucleophilic acyl substitution mechanisms.
Esterification: The conversion of this compound to its corresponding ester, for example, the ethyl or methyl ester, is commonly achieved via Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the following mechanistic steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A molecule of alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com
Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow and results in an acid-base reaction forming a salt. youtube.comlibretexts.org A common strategy involves a two-step process:
Conversion to Acid Chloride: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov
Reaction with Amine: The resulting 5-(p-Tolyl)isoxazole-4-carbonyl chloride is then treated with an amine (a primary or secondary amine). The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nitrogen of the amine. Subsequent loss of a proton and the chloride ion yields the desired amide. youtube.com When reacting an acid chloride with an amine, a base is often added to neutralize the HCl by-product, which could otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.comkhanacademy.org
Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and an amine, avoiding the need to isolate the acid chloride. youtube.com
Table 2: Reagents for Carboxylic Acid Derivative Interconversion
| Transformation | Reagent(s) | By-product(s) |
|---|---|---|
| Carboxylic Acid → Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Water (H₂O) |
| Carboxylic Acid → Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |
| Acid Chloride → Amide | Amine (e.g., R'NH₂), Base (e.g., Pyridine) | Pyridinium hydrochloride |
| Carboxylic Acid → Amide | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Dicyclohexylurea (DCU) |
Exploration of Catalytic Applications in Organic Transformations (e.g., Suzuki-Miyaura coupling for related compounds)
Isoxazole derivatives have been successfully employed in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. libretexts.org
While direct catalytic applications of this compound itself are not extensively documented, halogenated derivatives of the isoxazole ring serve as effective substrates in Suzuki-Miyaura couplings. researchgate.netnih.gov For example, a 5-halo-isoxazole derivative can be coupled with an arylboronic acid to introduce a new aryl group at the 5-position. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the isoxazole derivative, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product.
This methodology allows for the synthesis of complex biaryl and heteroaryl structures containing the isoxazole motif. researchgate.net For instance, the Suzuki reaction has been used to synthesize precursors for dye-sensitized solar cells by coupling a boronic ester derivative of a carbazole (B46965) with a brominated thiophene (B33073), demonstrating the utility of such couplings in materials science. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation. nih.gov
Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄ |
| Organohalide | Electrophilic partner | Halogenated Isoxazole Derivative |
| Organoboron Reagent | Nucleophilic partner | Arylboronic Acid |
| Base | Activates the organoboron reagent | Na₂CO₃, Cs₂CO₃ |
| Solvent | Dissolves reactants | Toluene, DME, Water |
Investigations into Unusual Reaction Phenomena and By-product Formation
The synthesis and manipulation of isoxazole derivatives are not always straightforward and can be accompanied by unusual reaction phenomena and the formation of unexpected by-products.
Isomeric By-products: During the cyclization step to form the isoxazole ring, the formation of regioisomers is a common issue. In the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a process closely related to the synthesis of the title compound, the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate is a notable side reaction. google.com Careful control of reaction conditions, such as maintaining a low temperature during the addition of hydroxylamine, is necessary to suppress the formation of this undesired isomer. google.com
Ring Isomerization: A fascinating and unusual reaction is the iron(II)-catalyzed isomerization of certain 4-acyl-5-alkoxyisoxazoles. spbu.ruresearchgate.net Under thermal conditions in the presence of an iron(II) catalyst, these isoxazoles can rearrange to form isomeric isoxazole-4-carboxylic esters. spbu.ruresearchgate.net The proposed mechanism involves the formation of a transient 2-acyl-2H-azirine intermediate, which can then re-isomerize. spbu.ruresearchgate.net Under different conditions (non-catalytic thermolysis), these same azirine intermediates can lead to the formation of oxazole (B20620) derivatives, highlighting the complex reactivity of the isoxazole core. spbu.ruresearchgate.net
By-product Formation in Multi-step Syntheses: In a multi-step process to produce an anilide derivative of 5-methylisoxazole-4-carboxylic acid, the formation of a by-product identified as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) was observed. google.com The formation of this by-product was significantly reduced by optimizing the reaction sequence and purification methods, specifically by crystallizing the 5-methylisoxazole-4-carboxylic acid intermediate before converting it to the acid chloride. google.com This indicates that impurities or side-reactions in one step can lead to significant by-products in subsequent transformations. Additionally, prolonged exposure of the isoxazole ester to acidic conditions at high temperatures during hydrolysis can generate more by-products. google.com
Photochemical Rearrangements: Isoxazoles can also undergo photochemical rearrangements. Depending on the substitution pattern, irradiation can lead to a variety of isomeric products through complex mechanistic pathways, sometimes involving azirine intermediates. researchgate.net
Future Research Directions and Advanced Applications in Chemical Science
Development of Next-Generation Synthetic Methodologies for Complex Isoxazole (B147169) Structures
The synthesis of isoxazole derivatives has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. biolmolchem.com While effective, these methods can sometimes be limited by regioselectivity issues and the need for harsh reaction conditions. Future research will likely focus on developing more sophisticated and efficient synthetic strategies to access complex isoxazole structures derived from 5-(p-Tolyl)isoxazole-4-carboxylic acid.
One promising avenue is the use of flow chemistry . This technology offers precise control over reaction parameters, enhanced safety, and scalability, making it ideal for the synthesis of fine chemicals. The continuous production of isoxazole derivatives in flow reactors has the potential to improve yields and reduce waste compared to traditional batch processes.
Another area of development is the application of ultrasound- and microwave-assisted synthesis . These techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov For instance, ultrasound irradiation has been shown to be an eco-friendly alternative for the synthesis of isoxazole-based molecules, minimizing the need for toxic solvents and high temperatures. biolmolchem.com
Furthermore, the exploration of novel catalytic systems, including the use of nanocatalysts and biocatalysts , will be crucial. For example, copper oxide nanocrystals have been investigated for their catalytic potential in isoxazole synthesis. biolmolchem.com Biocatalytic approaches, utilizing enzymes or whole-cell systems, could offer highly selective and environmentally benign routes to complex isoxazole derivatives. rsc.org The synthesis of related compounds like (3-para-tolyl-isoxazol-5-yl)methanol has been achieved through a [3+2] cycloaddition process, highlighting a potential synthetic route. biolmolchem.com
A key challenge in the synthesis of this compound and its derivatives is achieving high regioselectivity. A general method for preparing 3-substituted-4-isoxazole carboxylic acids involves the cyclization of a β-ketoester with hydroxylamine hydrochloride, followed by functionalization. google.com Adapting such methods to specifically yield the 5-substituted isomer with the p-tolyl group will be a significant area of investigation.
Identification of Novel Biological Targets and Therapeutic Modalities for Isoxazole Derivatives
Isoxazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. biolmolchem.comnih.gov The structural motif of this compound provides a versatile scaffold for the design of new therapeutic agents.
Future research will focus on identifying novel biological targets for this class of compounds. High-throughput screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the creation of diverse chemical libraries for screening purposes.
The development of multi-targeted therapies is an emerging trend in drug discovery. Isoxazole derivatives can be designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. For example, a single molecule could be engineered to inhibit both a key cancer-promoting enzyme and a protein involved in inflammatory pathways.
Furthermore, the isoxazole ring can serve as a bioisostere for other functional groups, a strategy often employed in drug design to improve pharmacokinetic properties or to explore new binding interactions with a biological target. The unique electronic and steric properties of the this compound scaffold make it an attractive candidate for such bioisosteric replacement studies.
Leveraging Advanced Computational Insights for Rational Design and Discovery in Medicinal Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities and properties. In the context of this compound, computational methods can be employed to accelerate the discovery of novel therapeutic agents.
Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to specific biological targets. This information can guide the design of new compounds with improved potency and selectivity. For instance, docking studies can help in understanding how the p-tolyl group and the carboxylic acid moiety contribute to the binding interactions with a target protein.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of isoxazole derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of isoxazole derivatives when bound to their biological targets. This can help in understanding the mechanism of action at a molecular level and can guide the design of compounds with optimized binding kinetics.
By combining these computational approaches, researchers can adopt a rational design strategy to develop novel isoxazole-based therapeutics. This involves an iterative cycle of design, synthesis, and biological evaluation, with computational methods playing a key role in each step of the process.
Strategies for Sustainable Synthesis and Process Intensification in Isoxazole Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. For the production of this compound and its derivatives, the development of sustainable synthetic methods is a key area of future research.
One strategy is the use of greener solvents , such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media and ionic liquids, highlighting the potential for more environmentally friendly processes. rsc.org
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. As mentioned earlier, flow chemistry is a key enabling technology for process intensification. The continuous synthesis of isoxazole derivatives in microreactors can lead to significant improvements in process efficiency and sustainability.
The use of renewable feedstocks is another important consideration for sustainable synthesis. While the synthesis of this compound currently relies on petroleum-derived starting materials, future research could explore the use of bio-based platform chemicals. For example, the sustainable production of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) from biomass could potentially provide building blocks for the synthesis of isoxazole derivatives. scielo.br
By embracing these strategies, the chemical community can work towards the development of more sustainable and economically viable processes for the production of this compound and other valuable isoxazole-containing compounds.
Q & A
Q. What are the common synthetic routes for 5-(p-Tolyl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of isoxazole-4-carboxylic acid derivatives typically involves cyclization or condensation reactions. For example, styrylisoxazole derivatives can be synthesized via refluxing with thionyl chloride to form acyl chlorides, followed by amidation with amines . Reaction conditions such as solvent choice (e.g., acetic acid for cyclization ), temperature (reflux for 3–5 hours ), and stoichiometric ratios (1.1 equiv of aldehyde derivatives ) significantly impact yield. Purity can be enhanced by recrystallization from suitable solvents (e.g., ethanol or acetone) .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Methodological Answer: Structural characterization employs spectroscopic and crystallographic techniques:
- NMR and IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ ).
- X-ray Crystallography : For solid-state analysis, such as hydrogen-bonded dimers observed in substituted isoxazole derivatives .
- Mass Spectrometry : To verify molecular weight (e.g., exact mass for 3-(4-fluorophenyl)isoxazole-4-carboxylic acid: 207.057 ).
Q. What are the key considerations in designing biological activity assays for isoxazole-4-carboxylic acid derivatives?
Methodological Answer:
- In vitro assays : Use tumor cell lines (e.g., MCF-7 or HeLa) to evaluate antitumor potential, as seen in studies on structurally similar amides .
- Dose-response curves : Optimize concentrations based on solubility (e.g., DMSO stock solutions diluted in culture media ).
- Control compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .
Advanced Research Questions
Q. How do substituents on the isoxazole ring affect the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl, -F) increase acidity of the carboxylic acid, influencing solubility and reactivity .
- Para-substituted aryl groups (e.g., p-tolyl) enhance steric bulk, potentially improving target binding affinity .
- Hydrogen-bonding motifs : Crystal structures of analogs show O–H⋯O dimers, which may stabilize the solid state but reduce solubility .
Q. What strategies resolve contradictions in reported spectral data or physical properties for isoxazole derivatives?
Methodological Answer:
- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Purity analysis : Use HPLC or elemental analysis to rule out impurities affecting melting points or spectral peaks .
- Cross-validation : Compare data with structurally related compounds (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, MFCD00020813 ).
Q. How can researchers optimize synthetic routes to improve scalability and reduce byproducts?
Methodological Answer:
- Catalytic methods : Explore Pd-catalyzed cross-coupling for aryl group introduction, reducing reliance on stoichiometric reagents .
- Flow chemistry : Continuous synthesis may enhance reproducibility for steps requiring precise temperature control (e.g., cyclization ).
- Green solvents : Replace acetic acid with biodegradable alternatives (e.g., γ-valerolactone) to improve sustainability .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of sensitive functional groups .
- Safety protocols : Follow SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., Chemtrec contact for spills ).
Q. How does the crystal packing of isoxazole-4-carboxylic acid derivatives influence their reactivity?
Methodological Answer:
- Hydrogen-bonding networks : Dimers linked via O–H⋯O bonds (observed in 4-methoxyphenyl analogs ) may reduce solubility but enhance thermal stability.
- Coordination chemistry : Carboxylate groups can form metal-organic frameworks (MOFs), useful for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
